Higher Computed Lipophilicity (XLogP3) vs. 2‑Thiouracil and 6‑Methyl‑2‑thiouracil
The XLogP3 of 6‑methoxypyrimidine‑2(1H)‑thione (0.1) is 0.4 log units higher than that of 2‑thiouracil (−0.3) and 0.3 log units higher than that of 6‑methyl‑2‑thiouracil (−0.2), indicating modestly enhanced membrane permeability potential while remaining within hydrophilic space [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 2‑Thiouracil: −0.3; 6‑Methyl‑2‑thiouracil: −0.2 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 2‑thiouracil; +0.3 vs. 6‑methyl‑2‑thiouracil |
| Conditions | Values computed by the XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Even a small ΔXLogP3 can translate into measurable differences in passive membrane permeability, a critical parameter when selecting a scaffold for cell‑based assays or in‑vivo studies.
- [1] PubChem Compound Summary CID 21399861 (XLogP3 = 0.1), CID 1269845 (XLogP3 = −0.3), CID 667493 (XLogP3 = −0.2). National Center for Biotechnology Information (2025). View Source
